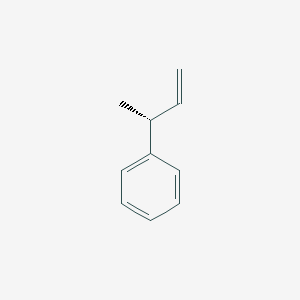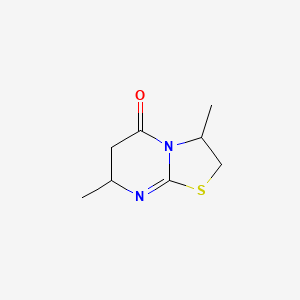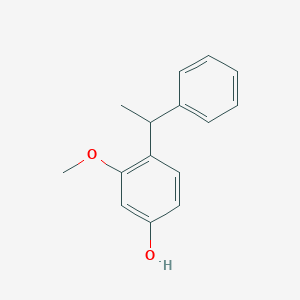
Phenol, 3-methoxy-4-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-methoxy-4-(1-phenylethyl)-, also known as 3-methoxy-4-(1-phenylethyl)phenol, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a methoxy group (-OCH₃) and a phenylethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring, making it a substituted phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including substituted phenols like 3-methoxy-4-(1-phenylethyl)phenol, can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes substitution with a nucleophile, such as a hydroxide ion, under specific conditions. For example, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield substituted phenols .
Industrial Production Methods
Industrial production of phenols often involves the use of catalytic processes. For instance, the cumene process is widely used to produce phenol on an industrial scale. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. While this method is primarily used for unsubstituted phenol, similar catalytic processes can be adapted for the production of substituted phenols .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-methoxy-4-(1-phenylethyl)-, undergoes various chemical reactions typical of phenols. These include:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, or halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 3-methoxy-4-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, 3-methoxy-4-(1-phenylethyl)-, involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. The methoxy and phenylethyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
Phenol, 3-methoxy-4-(1-phenylethyl)-, can be compared with other substituted phenols such as:
Phenol, 4-(1-phenylethyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Contains a tert-butyl group instead of a phenylethyl group, influencing its steric properties and reactivity.
Phenol, 4-methoxy-3-methyl-: Has a methyl group instead of a phenylethyl group, altering its hydrophobicity and biological activity.
These comparisons highlight the unique structural features of phenol, 3-methoxy-4-(1-phenylethyl)-, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
51181-20-5 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
Clave InChI |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


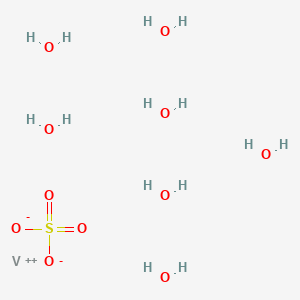

![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
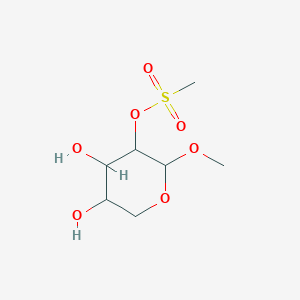
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

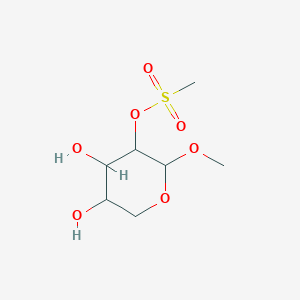
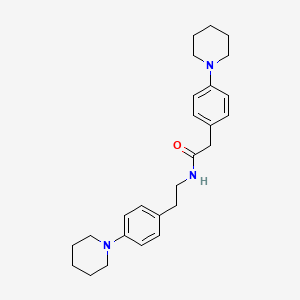
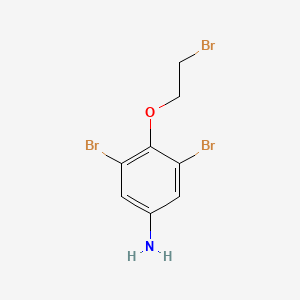
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
